3-chloro-1H-indole-2-carboxylic acid
Description
Significance of the Indole (B1671886) Core in Drug Discovery and Development
The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, renowned for its widespread presence in natural products and synthetic drugs. google.com Its unique electronic properties and the ability of its nitrogen atom to act as a hydrogen bond donor contribute to its remarkable ability to interact with a diverse range of biological targets. This versatility has led to the development of indole-containing drugs across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and neurology. google.com
The indole ring system's planarity and lipophilicity allow it to readily cross cell membranes and interact with hydrophobic pockets within proteins. google.com Furthermore, the various positions on the indole ring can be readily functionalized, providing a rich platform for chemical modification to optimize pharmacological properties. google.com This has enabled the fine-tuning of activity, selectivity, and pharmacokinetic profiles of drug candidates. The development of numerous indole-based compounds, from anticancer agents to antivirals, underscores the enduring importance of this scaffold in the pharmaceutical sciences. google.comgoogle.comgoogle.com
Rationale for Investigating Halogenated Indole-2-carboxylic Acid Scaffolds
The introduction of halogen atoms, such as chlorine, into the indole scaffold is a well-established strategy in medicinal chemistry to modulate the physicochemical and biological properties of a molecule. Halogenation can significantly impact a compound's lipophilicity, metabolic stability, and binding affinity for its biological target. lookchem.com
Specifically, the incorporation of a chlorine atom at the 3-position of the indole-2-carboxylic acid scaffold, to form 3-chloro-1H-indole-2-carboxylic acid, can have several advantageous effects. The electron-withdrawing nature of the chlorine atom can alter the electron density of the indole ring, influencing its reactivity and potential interactions with biological macromolecules. lookchem.com This strategic placement can also introduce new points of interaction, such as halogen bonding, which can enhance binding affinity and selectivity for a target protein.
Research into halogenated indole-2-carboxylic acids is driven by the potential to develop compounds with improved therapeutic profiles. For instance, derivatives of this compound have been investigated as key intermediates in the synthesis of potent inhibitors of enzymes such as RET kinase and Factor Xa, which are implicated in cancer and thromboembolic diseases, respectively. google.comgoogle.com The synthesis of such derivatives often involves the initial preparation of this compound or its esters, highlighting its role as a crucial building block in the development of novel therapeutic agents.
The exploration of halogenated indole-2-carboxylic acid scaffolds, therefore, represents a rational approach to drug design, leveraging the established therapeutic potential of the indole core and the unique modulatory effects of halogenation to create new and improved drug candidates.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-7-5-3-1-2-4-6(5)11-8(7)9(12)13/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEQAUFZXJDLOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571035 | |
| Record name | 3-Chloro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28737-32-8 | |
| Record name | 3-Chloro-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28737-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloroindole-2-carboxylic Acid | |
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Synthetic Methodologies and Chemical Transformations of 3 Chloro 1h Indole 2 Carboxylic Acid and Its Derivatives
Established Synthetic Pathways for Indole-2-carboxylic Acids
The synthesis of the indole-2-carboxylic acid scaffold, the precursor to the title compound, is rooted in several well-documented conventional methods. These pathways, while effective, often involve harsh conditions or complex workups, which has spurred the development of more refined approaches.
Conventional Synthetic Approaches
A cornerstone in the synthesis of indole-2-carboxylic acid is the reduction of a nitro-substituted precursor. tandfonline.com One widely used method involves the preparation of 3-(2-nitrophenyl)-2-oxopropanoic sodium salt, which is typically formed through the condensation of 1-methyl-2-nitrobenzene (also known as nitrotoluene) with diethyl oxalate. tandfonline.comgoogle.com The subsequent reduction of this intermediate to the indole (B1671886) ring system can be achieved through various means.
Early methods employed reagents like ferrous sulfate (B86663) with ammonium (B1175870) hydroxide (B78521). tandfonline.com A significant drawback of this approach is the co-precipitation of large quantities of iron sludge, necessitating extensive recrystallization of the crude product. tandfonline.com An alternative reduction uses 80% (w/w) hydrazine (B178648) hydrate (B1144303) with a ferrous hydroxide catalyst. tandfonline.comgoogle.com While functional, these methods can present challenges in terms of waste management and product purity. tandfonline.com A Chinese patent describes a process using nitrotoluene and diethyl oxalate, followed by reduction with hydrazine hydrate and a ferrous hydroxide catalyst, noting that older ferrous sulfate reduction methods had a total yield of only 28%. google.com
More recent advancements have introduced catalytic hydrogenation as a cleaner alternative. A practical process has been developed utilizing a palladium-loaded Al-MCM-41 mesoporous catalyst (RS001) for the hydrogen reduction of 3-(2-nitrophenyl)-2-oxopropanoic sodium salt. tandfonline.com This method is noted for being environmentally benign, featuring an easy work-up, and yielding a product of excellent purity with a 56% yield. tandfonline.com The immobilized catalyst can also be easily recovered and reused. tandfonline.com
Table 1: Comparison of Conventional Synthesis Methods for Indole-2-carboxylic Acid
| Method | Reducing Agents/Catalyst | Key Features & Yields |
|---|---|---|
| Ferrous Sulfate Reduction | Ferrous sulfate, ammonium hydroxide | Leads to significant iron mud precipitation, requiring extensive purification. tandfonline.com |
| Hydrazine/Ferrous Hydroxide | Hydrazine hydrate (80% w/w), ferrous hydroxide | An alternative to the ferrous sulfate method. tandfonline.comgoogle.com |
| Catalytic Hydrogenation | Hydrogen gas, Pd-loaded Al-MCM-41 (RS001) | Environmentally benign, easy work-up, excellent purity, 56% yield, reusable catalyst. tandfonline.com |
Chlorination Methodologies for Indole-2-carboxylic Acid Derivatives
The introduction of a chlorine atom onto the indole ring, specifically at the C-3 position to yield 3-chloro-1H-indole-2-carboxylic acid, can be achieved through electrophilic substitution. The indole nucleus is electron-rich, and the 3-position is generally the most favorable site for electrophilic attack. cdnsciencepub.com Various chemical strategies have been developed for the C-H halogenation of N-heteroarenes using reagents such as N-halosuccinimides (NXS), molecular halogens (X₂), and hydrohalic acids (HX). researchgate.net
An efficient, metal-free method for the chlorination of indoles uses ethyl phenyl sulfoxide (B87167) as a promoter. researchgate.net This reaction proceeds smoothly under mild conditions, converting various indoles into their chlorinated counterparts. researchgate.net Another approach is electrochemical chlorination, where the addition of an acid like trifluoroacetic acid (TFA) was found to facilitate the reaction. researchgate.net
Alternatively, chlorinated indole derivatives can be synthesized from already chlorinated starting materials. For instance, ethyl-4,6-dichloro-1H-indole-2-carboxylate has been prepared from 3,5-dichloroaniline (B42879) via a two-step process involving a Japp–Klingemann condensation followed by a Fischer indole ring closure. nih.gov Similarly, 5-chloro-1H-indole-3-carbaldehyde can be synthesized from 4-chloro-2-methyl-aniline using a Vilsmeier reagent. google.com These methods build the indole ring with the chlorine atom already in place, bypassing the need for a separate chlorination step on the indole core.
Green Chemistry Approaches in Indole Synthesis
In response to the limitations of conventional methods, significant research has focused on developing more environmentally benign, efficient, and sustainable "green" synthetic routes. These approaches prioritize milder reaction conditions, reduced waste, and the use of recyclable components.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating the synthesis of indoles and their derivatives. nih.govscilit.com This method dramatically reduces reaction times, often leading to cleaner reactions and higher yields compared to conventional heating. researchgate.netscielo.brsciforum.net
A noteworthy application is the improved synthesis of indole-2-carboxylic acid esters through the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate. researchgate.netscielo.br When conducted under controlled microwave irradiation (100 W) at a mild temperature of 50 °C, the reaction yields excellent results. researchgate.netscielo.br This protocol is lauded for its simple methodology, high product yields (up to 97%), short conversion times (as little as 10 minutes), and straightforward work-up. researchgate.netscielo.brresearchgate.net The effectiveness of microwave heating in this context is partly attributed to its synergy with ionic liquids, which efficiently absorb microwave energy. scielo.br
Table 2: Examples of Microwave-Assisted Synthesis of Indole-2-carboxylate (B1230498) Derivatives
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-chlorobenzaldehyde, ethyl isocyanoacetate | [bmim]OH, CuI, MW (100W), 50°C, 10 min | ethyl 1H-indole-2-carboxylate | 88% | researchgate.net, scielo.br |
| 2-chloro-5-nitrobenzaldehyde, ethyl isocyanoacetate | [bmim]OH, CuI, MW (100W), 50°C, 10 min | ethyl 5-nitro-1H-indole-2-carboxylate | 94% | researchgate.net |
| 2-bromobenzaldehyde, ethyl isocyanoacetate | [bmim]OH, CuI, MW (100W), 50°C, 10 min | ethyl 1H-indole-2-carboxylate | 92% | researchgate.net |
Ionic Liquid-Mediated Reactions
Ionic liquids (ILs) have gained prominence as green solvents and catalysts in organic synthesis due to their low volatility, thermal stability, and potential for recyclability. tandfonline.com In indole synthesis, they can serve as both the reaction medium and the catalyst, often enhancing reaction rates and selectivity. researchgate.nettandfonline.com
Task-specific ionic liquids have been designed to act as efficient catalysts. For example, a sulfonic-acid-functionalized ionic liquid serves as a recyclable Brønsted acid catalyst for the synthesis of various indole derivatives. cdnsciencepub.comcdnsciencepub.com These reactions can proceed at room temperature under solvent-free conditions, and the catalyst can be reused for up to ten consecutive runs without a significant drop in activity. cdnsciencepub.comcdnsciencepub.com
The combination of ionic liquids and microwave irradiation has proven particularly synergistic. scielo.br In the synthesis of indole-2-carboxylic acid esters, the ionic liquid 1-butyl-3-methyl imidazolium (B1220033) hydroxide ([bmim]OH) not only acts as a base and solvent but also efficiently absorbs microwave energy, enabling rapid and controlled heating that leads to high yields in short reaction times. researchgate.netscielo.brresearchgate.net
Nanocatalyst and Recyclable Catalyst Systems
The development of heterogeneous and recyclable catalysts is a central theme in green chemistry, offering economic and environmental advantages by simplifying product purification and allowing for catalyst reuse.
Several innovative systems have been applied to indole synthesis:
Copper-Aluminium Hydrotalcite (CuAl–HT): A catalytic system based on copper-aluminium hydrotalcite has been developed for indole synthesis. rsc.orgrsc.org This catalyst is prepared via a simple, environmentally friendly one-pot method and demonstrates higher activity than conventional copper-based catalysts. rsc.orgrsc.org It can be recycled and reused for at least four consecutive cycles with stable catalytic performance. rsc.org
Pd-loaded Al-MCM-41: As mentioned previously, this immobilized palladium catalyst on a mesoporous sieve is used for the synthesis of indole-2-carboxylic acid. tandfonline.com Its key advantage is its stability and ease of recovery and reuse, contributing to a more sustainable process. tandfonline.com
Cobalt-Rhodium Heterobimetallic Nanoparticles: A highly stable catalytic system using cobalt-rhodium nanoparticles supported on charcoal has been used for the reductive cyclization of 2-(2-nitroaryl)acetonitriles to form indoles. acs.orgacs.org This reaction proceeds under mild conditions (1 atm H₂, 25 °C) without any additives, and the catalyst can be reused more than ten times without losing activity. acs.orgacs.org
Sulfonated Amorphous Carbon: A recyclable sulfonated amorphous carbon material has been shown to effectively catalyze the Friedel-Crafts alkylation of indoles with α,β-unsaturated carbonyl compounds in water, another green solvent. nih.gov
Solvent-Free Reaction Conditions
The pursuit of environmentally benign chemical processes has led to the development of solvent-free reaction conditions for the synthesis of various heterocyclic compounds, including indole derivatives. These methods often enhance reaction rates, simplify work-up procedures, and reduce chemical waste. For instance, the Biginelli reaction to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a related class of heterocycles, can be efficiently conducted under solvent-free conditions using a Brønsted acidic ionic liquid as a catalyst, achieving excellent yields in short reaction times. The catalyst in such systems is often recyclable and reusable.
Similarly, direct amidation of carboxylic acids, a key transformation for derivatives of this compound, can be performed in the absence of a solvent at elevated temperatures (e.g., 130 °C) using substoichiometric amounts of catalysts like KPF₆. encyclopedia.pub Microwave-assisted organic synthesis (MAOS) is another prominent technique that often employs solvent-free conditions to accelerate reactions, such as the synthesis of 3,4-dihydropyrimidin-2(1H)-ones directly from alcohols in a one-pot process. These green chemistry approaches are applicable to the synthesis and derivatization of the indole scaffold, offering efficient and sustainable alternatives to traditional solvent-based methods. encyclopedia.pub
| Reaction Type | Catalyst/Conditions | Benefit | Source |
| Cyclocondensation | Brønsted acidic ionic liquid, 40 min | Good to excellent yields, reusable catalyst | |
| Amidation | KPF₆ (50 mol%), 130 °C | Avoids bulk solvents, direct conversion | encyclopedia.pub |
| One-pot Oxidation/Cyclocondensation | Heteropolyanion-based ionic liquids, Microwave | Sustainable, directly from alcohols |
Derivatization Strategies of the this compound Scaffold
The this compound core is a versatile template for chemical modification at multiple positions, allowing for the systematic modulation of its properties.
Modification at the Indole Nitrogen (N1-Position)
The nitrogen atom at the N1-position of the indole ring is a common site for functionalization, typically through alkylation or acylation. This modification can influence the molecule's electronic properties and steric profile. For example, N-methylation of a 3-methylindole (B30407) has been achieved using methyl iodide (CH₃I). frontiersin.org In more complex syntheses, N-methyl substituted indole-2-carboxylic acid has been successfully employed as a building block in multi-component reactions to form polyheterocyclic structures. rug.nl The reactivity of the N1 position is also demonstrated in syntheses where various N-substituted 3-formylindoles serve as precursors for more complex quinazolinones, indicating that N-substitution is a robust and early-stage modification in many synthetic pathways. nih.gov
| N1-Substituent | Reagent/Method | Application Context | Source |
| Methyl | Methyl Iodide (CH₃I) | General N-alkylation | frontiersin.org |
| Methyl | Pre-functionalized starting material | Ugi four-component reaction | rug.nl |
| Various (e.g., Benzyl) | N/A (used as starting materials) | Synthesis of indolylquinazolinones | nih.gov |
Esterification and Amidation of the Carboxyl Group (C2-Position)
The carboxylic acid group at the C2-position is readily converted into esters and amides, which are crucial functional groups in many biologically active molecules.
Esterification is commonly performed via the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com To drive the equilibrium towards the ester product, a large excess of the alcohol is typically used, and water is removed as it forms. masterorganicchemistry.com A variety of acid catalysts can be employed, including sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com An alternative, efficient protocol utilizes phosphorus oxychloride (POCl₃) to facilitate the esterification of aromatic carboxylic acids with primary alcohols at room temperature, and with secondary alcohols at reflux temperatures. This method is chemoselective and tolerates other functional groups. In one specific pathway, an indole-2-carboxylic acid intermediate was esterified as part of a multi-step synthesis. nih.gov
Amidation of the C2-carboxyl group typically requires the use of a coupling agent to activate the carboxylic acid and facilitate the reaction with an amine. google.com A modern approach involves the in situ generation of phosphonium (B103445) salts by mixing an N-chloroimide (e.g., N-chlorophthalimide) with triphenylphosphine (B44618) (PPh₃), the carboxylic acid, and the amine. acs.org This method proceeds at room temperature to afford the desired amide. acs.org Boron-based catalysts have also emerged as highly effective for direct amidation, avoiding the need for stoichiometric activating agents. encyclopedia.pub These catalytic systems can handle a wide range of substrates, including those that are sterically hindered or prone to epimerization. encyclopedia.pub
| Transformation | Reagents and Conditions | Product Type | Source |
| Esterification | Alcohol (e.g., Methanol), POCl₃, rt | Methyl ester | |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | masterorganicchemistry.com |
| Esterification | (E)-2-(3-(bromomethyl)styryl)-7-chloroquinoline, Cs₂CO₃, DMF, rt | Complex ester derivative | nih.gov |
| Amidation | Amine, N-Chlorophthalimide, PPh₃, MeCN, rt | Amide | acs.org |
| Amidation | Amine, Boron-based catalyst | Amide | encyclopedia.pub |
| Amidation | N,N-diethylaminoethylamine, EDCI, HBT | Pyrrole carboxamide | google.com |
Substitutions and Elaborations at the C3-Position of the Indole Ring
While the starting scaffold contains a chlorine atom at the C3 position, this site is a key handle for further functionalization, often following the modification of an indole precursor that is unsubstituted at C3.
Formylation: The Vilsmeier-Haack reaction is a classical and effective method for introducing a formyl group (-CHO) at the C3-position of the indole ring. This reaction typically uses a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). orgsyn.org This transformation has been successfully applied to various ethyl indole-2-carboxylate precursors to yield the corresponding ethyl 3-formyl-1H-indole-2-carboxylates. nih.govresearchgate.net
Alkylation: The C3 position of indoles is nucleophilic and susceptible to alkylation. A cobalt-catalyzed reductive C-H alkylation has been developed using carboxylic acids as the alkylating agents in the presence of H₂ gas. researchgate.netnih.gov This protocol has been demonstrated for the C3-alkylation of various substituted indoles. researchgate.netnih.gov
Vinylation: The C3 position can be elaborated into more complex structures, such as vinyl groups. Starting from a C3-formyl indole derivative, a Horner-Wadsworth-Emmons reaction with tert-butyl(triphenylphosphoranylidene)acetate can be used to install an α,β-unsaturated ester at this position. nih.gov Another method to achieve a similar vinyl linkage is the Doebner-Knoevenagel modification, which reacts the C3-aldehyde with malonic acid in the presence of pyridine (B92270) and piperidine. nih.gov
| Transformation | Reagents and Conditions | Functional Group Introduced | Source |
| Formylation | POCl₃, DMF (Vilsmeier-Haack) | Aldehyde (-CHO) | nih.govresearchgate.net |
| Alkylation | Carboxylic acid, Co(acac)₃, Triphos, Al(OTf)₃, H₂ | Alkyl group | researchgate.netnih.gov |
| Vinylation | tert-Butyl(triphenylphosphoranylidene)acetate | α,β-Unsaturated ester | nih.gov |
| Vinylation | Malonic acid, Pyridine, Piperidine | α,β-Unsaturated acid | nih.gov |
Functionalization of the Benzene (B151609) Ring (C4-C7 Positions)
Functionalization of the less reactive C4–C7 positions on the benzene portion of the indole ring presents a significant challenge due to the inherent reactivity of the C2 and C3 positions. chim.it Modern synthetic strategies overcome this by employing directing groups to guide transition metal catalysts to a specific C-H bond. chim.itnih.gov
A notable strategy involves using a carbonyl-containing group at the C3 position as an ortho-directing group for C4-functionalization. nih.govacs.org For instance, Pd(II)-catalyzed C-H arylations of free (NH) indoles bearing a 3-formyl group have been shown to selectively yield C4-arylated products. nih.govacs.org The reaction proceeds through the formation of a palladacycle intermediate that facilitates activation of the C4-H bond. nih.gov This methodology has been used to introduce a variety of electron-rich and electron-poor aryl groups at the C4 position in good to excellent yields. acs.org The reaction is sensitive to steric hindrance, with substitution at the 5-position of the indole ring potentially inhibiting the arylation. acs.org
| Directing Group | Catalyst System | Reagents | Position Functionalized | Transformation | Source |
| 3-Formyl | Pd(OAc)₂, AgOAc | Aryl Iodides, HFIP/TFA | C4 | Arylation | nih.govacs.org |
| 3-Acetyl | Pd(OAc)₂, AgOAc | Aryl Iodides, HFIP/TFA | C4 | Arylation with subsequent 3,2-carbonyl migration | nih.govacs.org |
Advanced Structural Elucidation and Computational Chemistry of 3 Chloro 1h Indole 2 Carboxylic Acid
Spectroscopic Characterization Methodologies (e.g., NMR, FTIR)
The precise structural framework of 3-chloro-1H-indole-2-carboxylic acid is unequivocally established through a combination of sophisticated spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for mapping the connectivity and chemical environment of each atom within the molecule. In a typical ¹H NMR spectrum, the pro-tons on the aromatic rings and the indole (B1671886) nitrogen exhibit characteristic chemical shifts, influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group. The proton of the carboxylic acid (–COOH) is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and hydrogen bonding. The protons on the benzene (B151609) ring of the indole nucleus show distinct splitting patterns (e.g., doublets, triplets) based on their coupling with adjacent protons.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The most prominent absorption bands include:
A broad O-H stretching band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid dimer.
A sharp C=O stretching vibration of the carboxylic acid, typically appearing around 1700-1730 cm⁻¹. Conjugation with the indole ring can shift this frequency.
The N-H stretching vibration of the indole ring, usually observed as a sharp peak around 3300-3500 cm⁻¹.
C-Cl stretching vibrations, which are typically found in the fingerprint region of the spectrum.
C-H stretching and bending vibrations for the aromatic and indole rings.
The following table summarizes the expected key spectroscopic data for this compound based on general principles and data from related structures.
| Spectroscopic Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Carboxylic Acid Proton (-COOH) | > 10 ppm (broad singlet) |
| Indole N-H Proton | Variable, typically > 8 ppm | |
| Aromatic Protons | 7.0 - 8.0 ppm | |
| ¹³C NMR | Carbonyl Carbon (-COOH) | 160 - 180 ppm |
| C3-Cl Carbon | ~110 - 120 ppm | |
| Other Aromatic Carbons | 110 - 140 ppm | |
| FTIR | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (broad) |
| C=O Stretch (Carboxylic Acid) | 1700 - 1730 cm⁻¹ | |
| N-H Stretch (Indole) | 3300 - 3500 cm⁻¹ |
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies
To complement experimental data and gain deeper insights into the molecular properties of this compound, quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are extensively utilized. These computational methods allow for the detailed investigation of the molecule's electronic structure and reactivity.
Molecular Geometry Optimization and Electronic Structure Analysis
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. By minimizing the energy of the system, the calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, often in excellent agreement with experimental data from X-ray crystallography, should it be available. This optimized geometry provides a foundational model for understanding the molecule's shape and steric properties.
Electronic structure analysis, derived from the optimized geometry, provides a wealth of information about the distribution of electrons within the molecule. This includes the calculation of atomic charges, which can indicate the relative electronegativity and reactivity of different atoms.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive. The spatial distribution of the HOMO and LUMO across the molecular framework reveals the regions most susceptible to nucleophilic and electrophilic attack, respectively. For this compound, the HOMO is typically localized on the electron-rich indole ring, while the LUMO may be distributed over the carboxylic acid and the chlorinated carbon, influencing its reaction pathways.
| Computational Parameter | Significance |
| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and angles. |
| HOMO Energy | Indicates the electron-donating ability (nucleophilicity). |
| LUMO Energy | Indicates the electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool that illustrates the charge distribution on the molecular surface. The MEP map uses a color scale to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).
Molecular Dynamics (MD) Simulations and Conformational Analysis
While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and flexibility in different environments, such as in a solvent or interacting with a biological target.
For this compound, a key area of conformational flexibility is the rotation around the single bond connecting the carboxylic acid group to the indole ring. MD simulations can reveal the preferred dihedral angles and the energy barriers associated with this rotation. This information is crucial for understanding how the molecule might orient itself when binding to a receptor or participating in a chemical reaction. The simulations can also provide insights into the dynamics of intermolecular interactions, such as the formation and breaking of hydrogen bonds in solution. By analyzing the trajectories from MD simulations, researchers can identify the most populated conformations and understand the dynamic interplay of forces that govern the molecule's behavior at the atomic level.
Pharmacological Profiles and Biological Activities of 3 Chloro 1h Indole 2 Carboxylic Acid Derivatives
Antiviral Activities
Derivatives of indole-2-carboxylic acid have emerged as a promising class of antiviral agents, particularly as inhibitors of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme.
HIV-1 Integrase Inhibition
HIV-1 integrase is a crucial enzyme for viral replication, responsible for integrating the viral DNA into the host cell's genome. actanaturae.ru Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are effective at disrupting the viral life cycle. rsc.org Research has identified indole-2-carboxylic acid as a potent scaffold for developing novel INSTIs. mdpi.comnih.gov
Through structural optimization, a series of indole-2-carboxylic acid derivatives have been synthesized and evaluated for their inhibitory effects. rsc.orgmdpi.com For instance, after identifying indole-2-carboxylic acid (1) as an inhibitor of integrase strand transfer, further modifications led to the development of compound 17a , which showed markedly improved inhibitory activity with an IC₅₀ value of 3.11 μM. rsc.orgresearchgate.net Further optimization of a similar scaffold yielded derivative 20a , which demonstrated a significantly increased integrase inhibitory effect, with an IC₅₀ value of 0.13 μM. mdpi.comnih.govnih.gov
Table 1: HIV-1 Integrase Inhibitory Activity of Selected Indole-2-carboxylic Acid Derivatives
| Compound | IC₅₀ (μM) | Source |
|---|---|---|
| 17a | 3.11 | rsc.orgresearchgate.net |
| 20a | 0.13 | mdpi.comnih.govnih.gov |
Mechanisms of Action against Viral Targets (e.g., chelation of Mg2+ ions)
The primary mechanism by which these indole-2-carboxylic acid derivatives inhibit HIV-1 integrase involves the chelation of two magnesium ions (Mg²⁺) within the enzyme's active site. rsc.orgmdpi.comnih.gov This interaction is critical for the enzyme's function. The indole (B1671886) nucleus and the C2 carboxyl group of the compounds are positioned to effectively bind these essential metal ions, thereby blocking the strand transfer step of integration. rsc.orgmdpi.comnih.gov
Binding mode analysis has further elucidated the structure-activity relationships. For example, the introduction of a C6 halogenated benzene (B151609) ring on compound 17a was shown to facilitate a π–π stacking interaction with the viral DNA. rsc.orgresearchgate.net In more potent derivatives like 20a , the addition of a long branch at the C3 position of the indole core allows for enhanced interaction with a hydrophobic cavity near the integrase active site. mdpi.comnih.gov
Anti-inflammatory and Immunomodulatory Effects
The indole-2-carboxylic acid scaffold is also central to the development of compounds with significant anti-inflammatory and immunomodulatory properties, targeting various receptors and enzymes.
Cysteinyl Leukotriene 1 (CysLT1) Receptor Antagonism
Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators involved in conditions like asthma and allergic rhinitis, primarily acting through the CysLT1 receptor. nih.govacs.org A high-throughput screening campaign identified an indole derivative as a micromolar CysLT1 antagonist. acs.org This led to the synthesis of a series of 3-substituted 1H-indole-2-carboxylic acid derivatives to develop more potent and selective antagonists. acs.org
A key finding was the identification of compound 17k (3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid), which proved to be a highly potent and selective CysLT1 antagonist. nih.govnih.govacs.org This derivative exhibited an IC₅₀ value of 0.0059 μM for the CysLT1 receptor, while showing significantly lower activity at the CysLT2 receptor (IC₅₀ of 15 μM). nih.govnih.govacs.org The research confirmed that the carboxylic acid group at the second position of the indole ring is essential for this activity. acs.org
Table 2: Antagonist Activity of Compound 17k at CysLT Receptors
| Compound | CysLT₁ IC₅₀ (μM) | CysLT₂ IC₅₀ (μM) | Source |
|---|---|---|---|
| 17k | 0.0059 ± 0.0011 | 15 ± 4 | nih.govnih.govacs.org |
Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO)
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in tryptophan metabolism and are considered important targets for cancer immunotherapy. nih.govbohrium.comsci-hub.se Overexpression of these enzymes in the tumor microenvironment helps cancer cells evade the immune system. nih.gov
Derivatives of indole-2-carboxylic acid have been investigated as dual inhibitors of both IDO1 and TDO. nih.govbohrium.com Initial screening identified lead compounds which, although weak, provided a starting point for structural modification. sci-hub.se This led to the synthesis of 6-acetamido-indole-2-carboxylic acid derivatives that act as potent dual inhibitors. nih.gov Among these, compound 9o-1 was identified as the most potent, with IC₅₀ values of 1.17 μM for IDO1 and 1.55 μM for TDO. nih.gov Further investigation identified a para-benzoquinone derivative, 9p-O , which resulted from the oxidation of a related compound and showed even stronger inhibition of both enzymes, with IC₅₀ values in the double-digit nanomolar range. nih.gov
Table 3: Inhibitory Activity of Selected Indole-2-carboxylic Acid Derivatives against IDO1 and TDO
| Compound | IDO1 IC₅₀ (μM) | TDO IC₅₀ (μM) | Source |
|---|---|---|---|
| 9o-1 | 1.17 | 1.55 | nih.gov |
Modulation of G Protein-Coupled Receptor 17 (GPR17)
The orphan G protein-coupled receptor GPR17 has been identified as a potential drug target for inflammatory diseases and conditions requiring myelin repair, such as multiple sclerosis and spinal cord injury. nih.govrsc.org The compound MDL29,951 (3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid) was identified as a potent agonist for GPR17. rsc.orgacs.org
Structure-activity relationship (SAR) studies on MDL29,951 have provided insights for developing even more potent agonists. nih.gov It was found that while substitutions at the 1-, 5-, or 7-positions of the indole ring were detrimental, the 6-position could accommodate large lipophilic groups. nih.gov This research led to the development of several potent derivatives. For example, 3-(2-carboxy-4,6-dibromo-indol-3-yl)propionic acid (1b ) showed potency similar to the lead compound, with an EC₅₀ value of 202 nM. rsc.org Other highly potent compounds included a derivative with 4-fluoro-6-bromo substitutions (33, PSB-18422 ) and one with 4-fluoro-6-iodo substitutions (35, PSB-18484 ), with EC₅₀ values of 27.9 nM and 32.1 nM, respectively. nih.gov
Table 4: Agonist Potency of Selected Indole Derivatives at the GPR17 Receptor
| Compound | EC₅₀ (nM) | Source |
|---|---|---|
| MDL29,951 (1a) | ~202 (similar to 1b) | rsc.org |
| 1b (4,6-dibromo) | 202 | rsc.org |
| 33, PSB-18422 (4-fluoro-6-bromo) | 27.9 | nih.gov |
| 35, PSB-18484 (4-fluoro-6-iodo) | 32.1 | nih.gov |
Anticancer and Antiproliferative Properties
Derivatives of 3-chloro-1H-indole-2-carboxylic acid have emerged as a significant scaffold in the development of novel anticancer agents. Researchers have synthesized and evaluated various series of these compounds, demonstrating their potential to inhibit cancer cell growth through multiple mechanisms, including the targeting of specific proteins crucial for tumor survival and proliferation, and exhibiting cytotoxicity against a range of cancer cell lines.
Inhibition of Specific Cancer-Related Proteins (e.g., 14-3-3η protein)
A key area of investigation has been the targeting of specific proteins overexpressed in cancer cells. One such target is the 14-3-3η protein, which is implicated in promoting tumor malignancy, particularly in liver cancer. researchgate.net A series of novel 1H-indole-2-carboxylic acid derivatives were designed and synthesized specifically to target the 14-3-3η protein. nih.gov Through structural optimization, a compound designated as C11 was identified, which displayed a notable affinity for 14-3-3η. researchgate.netnih.gov This interaction is believed to be a key part of its antitumor mechanism. nih.gov Further studies revealed that C11 could induce G1-S phase cell cycle arrest in liver cancer cells, a process linked to its interaction with the target protein. nih.gov
Beyond the 14-3-3η protein, derivatives of the parent compound have been developed as potent inhibitors of other critical cancer-related proteins. For instance, certain 5-chloro-indole-2-carboxylate derivatives have shown significant inhibitory activity against both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR), such as EGFRWT and EGFRT790M, as well as BRAFV600E. mdpi.com Compound 3e (R = m-piperidin-1-yl) was identified as a particularly potent derivative, with an IC50 value of 68 nM against EGFR, making it 1.2-fold more potent than the reference drug erlotinib (B232). mdpi.com Similarly, another study highlighted 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivatives, such as 5f and 5g , as potent inhibitors of both wild-type and mutant EGFR. tandfonline.com
In addition to EGFR, Cyclin-Dependent Kinase 2 (CDK2) has been another target. A series of indole-2-carboxamide derivatives were evaluated as dual EGFR/CDK2 inhibitors. nih.gov Compounds 5d and 5e proved to be the most potent in this series, with EGFR inhibitory effects (IC50 = 89 ± 6 nM and 93 ± 8 nM, respectively) comparable to erlotinib (IC50 = 80 ± 5 nM). nih.gov These findings underscore the versatility of the this compound scaffold in generating inhibitors for a variety of cancer-relevant proteins.
Activity against Various Cancer Cell Lines
The anticancer potential of this compound derivatives has been substantiated by their performance against a panel of human cancer cell lines.
One study focused on derivatives targeting the 14-3-3η protein, where compound C11 demonstrated the best inhibitory activities against several human liver cancer cell lines, including Bel-7402, SMMC-7721, SNU-387, Hep G2, and Hep 3B. researchgate.netnih.gov Notably, C11 was also effective against the chemotherapy-resistant Bel-7402/5-Fu cell line. researchgate.netnih.gov
Another series of 5-chloro-3-methyl-N-phenethyl-1H-indole-2-carboxamide derivatives showed broad antiproliferative activity. nih.gov Among these, compound 5e (the 2-methylpyrrolidin-4-yl phenethyl derivative) was the most potent, with a mean GI50 value of 0.95 µM across four cell lines, exceeding the potency of the reference drug doxorubicin (B1662922) (GI50 = 1.10 µM). nih.gov Specifically, it showed strong activity against A-549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and Panc-1 (pancreatic carcinoma) cell lines. nih.gov
Furthermore, a series of 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate derivatives were tested, with compound 3e (R = m-piperidin-1-yl) being the most potent, showing a GI50 of 29 nM, which was superior to the reference drug erlotinib (GI50 = 33 nM). mdpi.com This compound was particularly effective against Panc-1, MCF-7, and A-549 cell lines. mdpi.com Similarly, (E)-5-chloro-3-(2-methoxyvinyl)-1H-indole-2-carboxamide derivatives also displayed promising activity, with compound 5f having a GI50 of 29 nM, outperforming erlotinib. tandfonline.com
| Compound | Derivative Class | Cancer Cell Line | Activity Metric | Reported Value | Reference Drug | Reference Drug Value | Source |
|---|---|---|---|---|---|---|---|
| C11 | 1H-indole-2-carboxylic acid derivative | Liver Cancer Panel (Bel-7402, SMMC-7721, etc.) | Inhibitory Activity | Most potent in series | N/A | N/A | researchgate.netnih.gov |
| 5e | 5-chloro-3-methyl-N-phenethyl-1H-indole-2-carboxamide | A-549 (Lung) | IC50 | 0.95 µM | Doxorubicin | 1.20 µM | nih.gov |
| 5e | 5-chloro-3-methyl-N-phenethyl-1H-indole-2-carboxamide | MCF-7 (Breast) | IC50 | 0.80 µM | Doxorubicin | 0.90 µM | nih.gov |
| 5e | 5-chloro-3-methyl-N-phenethyl-1H-indole-2-carboxamide | Panc-1 (Pancreas) | IC50 | 1.00 µM | Doxorubicin | 1.40 µM | nih.gov |
| 3e | 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate | Panel of 4 cell lines | GI50 | 29 nM | Erlotinib | 33 nM | mdpi.com |
| 5f | (E)-5-chloro-3-(2-methoxyvinyl)-1H-indole-2-carboxamide | Panel of 4 cell lines | GI50 | 29 nM | Erlotinib | 33 nM | tandfonline.com |
| 4 | Indole-sulfonamide | HepG2 (Liver) | IC50 | 69.68 µM | Etoposide | N/A | acs.org |
| 4 | Indole-sulfonamide | A549 (Lung) | IC50 | 71.68 µM | Etoposide | N/A | acs.org |
| 30 | Bisindole with hydroxyl group | HepG2 (Liver) | IC50 | 7.37 µM | Etoposide | ~34 µM (inferred) | acs.org |
Antiparasitic Activity
Anti-Trypanosoma cruzi Activity
The indole scaffold has also been explored for its potential in treating neglected tropical diseases, such as Chagas disease, which is caused by the protozoan parasite Trypanosoma cruzi. nih.gov Through a high-content screening of a commercial library of small molecules, several hits containing an indole core were identified as being active against the intracellular amastigote form of T. cruzi. nih.govacs.org
An optimization campaign was launched based on these initial hits, leading to the synthesis of a series of substituted 1H-indole-2-carboxamides. nih.gov The structure-activity relationship (SAR) exploration revealed that small, aliphatic, electron-donating groups at the 5' position of the indole core were favored for potency. acs.org For instance, compounds with a methyl (1 and 2 ), cyclopropyl (B3062369) (3 and 4 ), ethyl (5 ), or methoxy (B1213986) (6 and 7 ) group demonstrated moderate to good potency against the parasite, with pEC50 values ranging from 5.4 to 6.2. acs.org Conversely, derivatives containing electron-withdrawing groups like halogens (8 and 9 ) or a trifluoromethyl group (10 ) were found to be inactive. acs.org Despite achieving good in vitro potency and selectivity over host cells, the progression of this series was ultimately halted due to unfavorable drug metabolism and pharmacokinetic (DMPK) properties. nih.gov
| Compound | 5' Substituent | Anti-T. cruzi Potency (pEC50) | Source |
|---|---|---|---|
| 1, 2 | Methyl | > 5.4 | acs.org |
| 3, 4 | Cyclopropyl | > 5.4 | acs.org |
| 5 | Ethyl | > 5.4 | acs.org |
| 6, 7 | Methoxy | > 5.4 | acs.org |
| 8, 9 | Halogen (EWG) | < 4.2 (Inactive) | acs.org |
| 10 | Trifluoromethyl (EWG) | < 4.2 (Inactive) | acs.org |
Other Reported Biological Activities
Antifungal and Antioxidant Potential
Beyond anticancer and antiparasitic applications, derivatives of indole-2-carboxylic acid have been investigated for other biological activities, including antifungal and antioxidant effects.
In the search for novel fungicides to combat plant fungal diseases, a series of 3-indolyl-3-hydroxy oxindole (B195798) derivatives were synthesized and evaluated. researchgate.netnih.gov Several of these compounds, particularly 3t, 3u, 3v, and 3w , showed remarkable and broad-spectrum antifungal activities that were comparable or even superior to commercial fungicides like carvacrol (B1668589) (CA) and phenazine-1-carboxylic acid (PCA). researchgate.netnih.gov Compound 3u was the most potent, with an EC50 of 3.44 mg/L against Rhizoctonia solani, significantly better than both CA (7.38 mg/L) and PCA (11.62 mg/L). researchgate.netnih.gov The structure-activity relationship study indicated that having iodo, chloro, or bromo substituents at position 5 of the 3-hydroxy-2-oxindole and indole rings was critical for potent antifungal activity. researchgate.netnih.gov
| Compound | Fungus | Activity Metric | Reported Value (mg/L) | Reference Drug | Reference Value (mg/L) | Source |
|---|---|---|---|---|---|---|
| 3u | Rhizoctonia solani | EC50 | 3.44 | Carvacrol (CA) | 7.38 | researchgate.netnih.gov |
| 3u | Rhizoctonia solani | EC50 | 3.44 | Phenazine-1-carboxylic acid (PCA) | 11.62 | researchgate.netnih.gov |
Additionally, two new series of indole-2-carboxylic acid derivatives were synthesized and screened for their antioxidant potential. researchgate.net In the first series of N-substituted derivatives, compound 3g showed the highest antioxidant activity. researchgate.net In the second series of indole-2-carboxamides, compounds 5b and 5c exhibited potent antioxidant activity. researchgate.net These findings suggest that the indole-2-carboxylic acid core can be modified to produce compounds with significant potential to combat oxidative stress. researchgate.net
Structure Activity Relationship Sar Analysis and Pharmacophore Identification
Impact of Substitution Patterns on Biological Efficacy
The biological activity of indole-2-carboxylic acid derivatives is highly sensitive to the nature and position of substituents on the indole (B1671886) nucleus. Modifications at various positions can dramatically alter potency, selectivity, and pharmacokinetic properties.
Halogenation of the indole ring is a key strategy for modulating the biological activity of indole-2-carboxylic acid derivatives. The position and type of halogen have distinct effects on efficacy.
The presence of a chlorine atom at the C3 position is a defining feature of the parent compound and is integral to its activity in certain contexts. For instance, in the development of HIV-1 integrase inhibitors, the journey often begins with a core structure like 3-bromo-1H-indole-2-carboxylic acid, highlighting the significance of a halogen at this position. nih.gov
Halogenation on the benzene (B151609) portion of the indole ring also plays a critical role. The introduction of a halogenated benzene ring at the C6 position has been shown to enhance HIV-1 integrase inhibitory activity. nih.govmdpi.comrsc.orgnih.gov This enhancement is attributed to the ability of the halogenated phenyl group to form effective π-π stacking interactions with viral DNA, specifically with residues like dC20. nih.govrsc.org In some cases, a halogen bond may be formed with residues such as Tyr143. nih.gov Similarly, for cannabinoid receptor 1 (CB1) allosteric modulators, halogenation at the C5 position with chlorine or fluorine enhances potency. nih.gov
The type of halogen matters; in a series of CysLT1 antagonists, fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts. researchgate.net Conversely, removal of chlorine atoms from an initial lead compound in another CysLT1 antagonist series was favorable for improving potency. nih.gov Substitution at the C4 position of the indole ring has been reported as the least favorable for the activity of CysLT1 antagonists. researchgate.net
Table 1: Impact of Halogenation on Biological Activity
| Position | Halogen | Target | Effect on Activity | Reference |
| C3 | Bromo | HIV-1 Integrase | Serves as a key starting point for inhibitor synthesis. | nih.gov |
| C5 | Chloro, Fluoro | CB1 Receptor | Enhances potency of allosteric modulators. | nih.gov |
| C6 | Halogenated Phenyl | HIV-1 Integrase | Increases inhibitory activity through π-π stacking. | nih.govmdpi.comrsc.org |
| C4 | Chloro, Fluoro | CysLT1 Receptor | Least favorable position for substitution. | researchgate.net |
| C5, C7 | Fluoro vs. Chloro | CysLT1 Receptor | Fluorine substitution leads to higher potency than chlorine. | researchgate.net |
The carboxylic acid group at the C2 position is consistently identified as an essential pharmacophore for the biological activity of this class of compounds across multiple targets. nih.gov Its acidic nature and ability to form crucial interactions are paramount to its function.
In the context of HIV-1 integrase inhibitors, the C2-carboxylic acid is vital for chelating with two Mg²⁺ ions within the enzyme's active site. nih.govmdpi.comnih.govnih.gov This metal-chelating interaction is a cornerstone of the mechanism of action for many integrase strand transfer inhibitors (INSTIs). nih.gov The importance of the free carboxyl group is underscored by studies where its esterification markedly impaired the chelation with metal ions, leading to a decrease in activity. nih.gov Hydrolysis of the ester back to the carboxylic acid restored the inhibitory effect. nih.gov
For inhibitors of Hepatitis C Virus (HCV) NS5B polymerase, the C2-carboxylic acid is also a key feature. nih.govresearchgate.netnih.gov While it is a critical moiety, research has shown that it can sometimes be replaced by isosteres like an acyl sulfonamide group, which can lead to significantly improved replicon activity. researchgate.netnih.gov In the development of CysLT1 antagonists, the indole-2-carboxylic acid moiety is considered one of the necessary pharmacophores for potent activity. nih.gov
Beyond the C2-carboxylic acid and C3-chloro group, substituents at nearly every other position on the indole ring have been explored to optimize biological efficacy.
N1 Position: Methylation of the indole nitrogen in a series of IDO1/TDO dual inhibitors resulted in a loss of inhibitory activity, suggesting the NH group is important for binding, possibly through hydrogen bonding. sci-hub.se In other contexts, N-substituted indole derivatives have shown a range of biological effects, including antioxidant activity. nih.gov
C3 Position: This position is a hot spot for modification to enhance potency. For HCV NS5B polymerase inhibitors, incorporating novel heterocyclic moieties at C3 led to improved enzyme and replicon activity. nih.gov In the case of HIV-1 integrase inhibitors, introducing a long branch at the C3 position improved interaction with a hydrophobic cavity near the active site, significantly boosting inhibitory effects. mdpi.comnih.gov For CysLT1 antagonists, α,β-unsaturated amide moieties at this position were found to be important factors for activity. nih.gov
C4 Position: As mentioned, substitution at the C4 position was found to be the least favorable in a series of CysLT1 antagonists. researchgate.net However, in other studies, attaching a 7'-fluoro-2'-carboxy-indoleamine at the C4 position resulted in a pronounced increase in potency against IDO1 and TDO. sci-hub.se
C5 Position: For CB1 receptor modulators, halogenation (chloro or fluoro) at C5 is beneficial for activity. nih.gov
C6 Position: This position is highly amenable to substitution. For IDO1/TDO dual inhibitors, introducing an acetamido or ethylamino group at C6 resulted in strong inhibitory activities, whereas substituents like methyl, chloro, or cyano led to a loss of potency. sci-hub.se The addition of a halogenated aniline (B41778) at C6 markedly improved HIV-1 integrase inhibition, likely due to the formation of π-π stacking interactions with viral DNA. mdpi.com
C7 Position: Substitution at the C7 position of the indole ring has proven favorable in certain inhibitor classes. For CysLT1 antagonists, methoxy (B1213986) group substitution at C7 was the most favorable modification. researchgate.net Similarly, for IDO1/TDO inhibitors, a 7-fluoro-indole-2-carboxylic acid scaffold showed strong activity. sci-hub.se
Table 2: Summary of Substituent Effects on the Indole Ring
| Position | Substituent Type | Target | Effect on Activity | Reference |
| N1 | Methyl | IDO1/TDO | Loss of activity. | sci-hub.se |
| C3 | Heterocycles | HCV NS5B Polymerase | Improved potency. | nih.gov |
| C3 | Long alkyl branch | HIV-1 Integrase | Increased potency. | mdpi.comnih.gov |
| C4 | Various | CysLT1 Receptor | Generally unfavorable. | researchgate.net |
| C5 | Chloro, Fluoro | CB1 Receptor | Enhanced potency. | nih.gov |
| C6 | Acetamido, Ethylamino | IDO1/TDO | Increased potency. | sci-hub.se |
| C6 | Halogenated aniline | HIV-1 Integrase | Increased potency. | mdpi.com |
| C7 | Methoxy | CysLT1 Receptor | Favorable for activity. | researchgate.net |
| C7 | Fluoro | IDO1/TDO | Favorable for activity. | sci-hub.se |
Ligand-Target Interaction Profiling
Understanding how these compounds bind to their respective targets at a molecular level is crucial for rational drug design. Molecular docking studies have provided significant insights into the binding modes and key interactions.
Molecular docking simulations have been instrumental in elucidating the binding conformations of 3-chloro-1H-indole-2-carboxylic acid derivatives with their biological targets. A recurring binding motif for derivatives acting as HIV-1 integrase inhibitors is the chelation of two Mg²⁺ ions in the enzyme's active site by the indole nucleus and the C2-carboxyl group. nih.govmdpi.comrsc.orgnih.gov This forms a stable chelating core essential for inhibition. nih.gov
Beyond metal chelation, other interactions are vital. For instance, a halogenated benzene ring introduced at the C6 position can engage in π-π stacking interactions with viral DNA (dC20), which increases adhesion with the integrase and enhances inhibitory activity. nih.govrsc.org Docking studies also reveal that modifications at the C3 position can lead to favorable interactions. The introduction of a long branch at C3 allows the molecule to extend into and interact with a hydrophobic cavity near the integrase active site. mdpi.comnih.gov
In the context of IDO1/TDO inhibitors, molecular docking has been used to predict the binding modes of 6-acetamido-indole-2-carboxylic acid derivatives within the enzyme binding pockets, providing a basis for further structural optimization. sci-hub.senih.gov For derivatives of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid, docking studies were performed to predict binding interactions with the target protein EGFR. researchgate.net
Molecular modeling studies have successfully identified key binding pockets and specific amino acid residues that are critical for the interaction between indole-2-carboxylic acid derivatives and their targets.
For HIV-1 integrase inhibitors, the active site containing the two Mg²⁺ ions is the primary binding pocket. nih.govmdpi.com Specific interactions have been identified, including a hydrophobic interaction between the indole core and the DNA residue dA21. mdpi.com The C3 long branch of optimized inhibitors can extend to the hydrophobic cavity near the integrase active site and interact with residues such as Tyr143 and Asn117. mdpi.com In another study, a C6 side chain was shown to form a halogen bond with Tyr143. nih.gov
For HCV NS5B polymerase inhibitors, two distinct non-nucleoside inhibitor (NNI) binding sites have been characterized. Indole-2-carboxylic acids are known to bind in the "palm site" of the enzyme. researchgate.net Structure-based design has led to C3-heterocyclic derivatives that form a bidentate interaction with the protein backbone. nih.gov
Preclinical Development and Therapeutic Potential of 3 Chloro 1h Indole 2 Carboxylic Acid Derivatives
Lead Compound Optimization Strategies
Lead optimization is a critical process in drug discovery where an active compound (the "lead") is chemically modified to enhance its therapeutic properties. patsnap.com For derivatives of 3-chloro-1H-indole-2-carboxylic acid, optimization strategies are guided by structure-activity relationship (SAR) studies, which systematically investigate how different chemical modifications influence biological activity. sci-hub.senih.gov
Key optimization strategies for this scaffold include:
Modifications of the Indole (B1671886) Core: Alterations to the indole ring system are a primary focus. For instance, the introduction of substituents at various positions can significantly impact potency and selectivity. SAR studies have shown that adding a chloro or fluoro group at the C5 position and short alkyl groups at the C3 position of the indole ring can enhance activity for certain targets. nih.gov
Functionalization of the Carboxylic Acid Group: The carboxylic acid at the C2 position is crucial for the activity of many indole-2-carboxylic acid derivatives, often acting as a key interacting group with biological targets. nih.govmdpi.com Strategies often involve esterification or conversion to amides to improve properties like cell permeability and metabolic stability. For example, the conversion of the carboxylic acid to its ethyl ester has been a common step in the synthesis of more complex analogs. nih.gov
Introduction of Diverse Side Chains: Attaching various side chains, particularly at the C3 position, allows for the exploration of new interactions with the target protein. Research has demonstrated that introducing long-chain substituents at the C3 position can improve the inhibitory activity against enzymes like HIV-1 integrase by accessing hydrophobic pockets in the active site. mdpi.com
Table 1: Examples of Lead Optimization of Indole-2-Carboxylic Acid Derivatives
| Lead Compound/Scaffold | Modification Strategy | Resulting Improvement | Target/Application |
| 1H-Indole-2-carboxamide | Introduction of a chloro group at C5 and a short alkyl group at C3 of the indole ring. nih.gov | Enhanced allosteric modulating activity at the CB1 receptor. nih.gov | CB1 Receptor Modulation nih.gov |
| Indole-2-carboxylic acid | Introduction of a long branch on the C3 position of the indole core. mdpi.com | Markedly increased inhibitory effect against HIV-1 integrase. mdpi.comnih.gov | HIV-1 Integrase Inhibition mdpi.comnih.gov |
| 5-Chloro-1H-indole-2-carboxylic acid | Synthesis of ester and amide derivatives with various substituted phenethylamino side chains at the C3 position. mdpi.com | Potent antiproliferative activity against specific cancer cell lines. mdpi.com | Anticancer (EGFR/BRAF inhibitors) mdpi.com |
| 1H-Indole-2-carboxamides | Replacement of a phenyl group with pyridine (B92270). acs.org | Improved metabolic stability. acs.org | Anti-Trypanosoma cruzi acs.org |
Prospects in Drug Discovery for Emerging Diseases
The structural versatility of this compound derivatives makes them promising candidates for tackling emerging and re-emerging infectious diseases. Their broad-spectrum biological activity is a key asset in the search for new treatments.
Antiviral Applications: Indole derivatives have shown significant potential as antiviral agents. bio-connect.nlnih.gov Specifically, derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. mdpi.comnih.govrsc.org The development of novel inhibitors for this target is vital, especially in the face of growing drug resistance. nih.gov The ability to modify the indole scaffold allows for the design of compounds that can overcome resistance mutations. mdpi.com
Antibacterial and Antifungal Potential: The emergence of multidrug-resistant bacteria necessitates the discovery of new classes of antibiotics. Halogenated indoles are known to possess antibacterial properties. nih.gov Structure-activity relationship studies have revealed that indole derivatives with halogen substitutions exhibit excellent inhibition of bacterial growth. nih.gov Further research into this compound derivatives could yield novel antibacterial agents with unique mechanisms of action. Similarly, certain indole analogs have demonstrated antifungal activity, presenting another avenue for therapeutic development. nih.gov
Antiparasitic Activity: Neglected tropical diseases, such as Chagas disease caused by Trypanosoma cruzi, represent a significant global health burden. nih.gov Phenotypic screening has identified indole-containing compounds as active against the intracellular forms of T. cruzi. acs.orgnih.gov Although challenges with metabolic stability and in vivo exposure have been encountered, these findings highlight the potential of the indole scaffold in developing new antiparasitic drugs. nih.gov
Challenges and Future Directions in Medicinal Chemistry Research
Despite the therapeutic promise of this compound derivatives, several challenges must be addressed in their development.
Metabolic Stability and Pharmacokinetics: A significant hurdle in the development of indole-based drugs is their often-poor metabolic stability and pharmacokinetic profiles. nih.gov The indole ring can be susceptible to metabolism by cytochrome P450 enzymes, leading to rapid clearance from the body. researchgate.net Future research must focus on strategies to improve these properties, such as introducing fluorine atoms or other groups that block metabolic sites. researchgate.net
Solubility and Permeability: Achieving a balance between solubility and permeability is a common challenge in drug design. While the carboxylic acid group can enhance solubility, it can also limit cell membrane permeability. Prodrug strategies, where the carboxylic acid is temporarily masked, can be employed to improve drug absorption. researchgate.net
Selectivity and Off-Target Effects: Ensuring that a drug candidate interacts selectively with its intended target is crucial to minimize side effects. patsnap.com The broad biological activity of indole derivatives, while advantageous for some applications, also increases the risk of off-target interactions. researchgate.net Modern computational methods, such as molecular docking, can help in designing more selective compounds. patsnap.com
Future research in this area will likely involve a multidisciplinary approach, combining synthetic chemistry, computational modeling, and advanced biological screening methods. researchgate.net The development of novel synthetic methodologies will enable the creation of more diverse and complex indole derivatives. mdpi.com Furthermore, a deeper understanding of the structural biology of target proteins will facilitate structure-based drug design, leading to the development of more potent and selective therapeutic agents derived from the this compound scaffold. nih.gov
Q & A
Q. How are toxicity profiles assessed for indole derivatives in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
